Potassium [1,1'-biphenyl]-2-yltrifluoroborate

Organoboron reagents Cross-coupling Stability

Potassium [1,1'-biphenyl]-2-yltrifluoroborate resolves the persistent challenges of protodeboronation and stoichiometric uncertainty encountered with boronic acid counterparts in Suzuki-Miyaura cross-coupling. • Monomeric tetra-coordinated boron architecture guarantees exact equivalent weight control-eliminating the boroxine-derived variability inherent to boronic acids. • Superior air- and moisture-stability simplifies bench handling, storage logistics, and scale-up reproducibility compared to boronic acids and pinacol esters. • Reduced protodeboronation under standard coupling conditions delivers higher effective yields and cleaner impurity profiles, particularly advantageous for complex, late-stage functionalization of advanced intermediates.

Molecular Formula C12H9BF3K
Molecular Weight 260.11 g/mol
CAS No. 1456913-20-4
Cat. No. B6300942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium [1,1'-biphenyl]-2-yltrifluoroborate
CAS1456913-20-4
Molecular FormulaC12H9BF3K
Molecular Weight260.11 g/mol
Structural Identifiers
SMILES[B-](C1=CC=CC=C1C2=CC=CC=C2)(F)(F)F.[K+]
InChIInChI=1S/C12H9BF3.K/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H;/q-1;+1
InChIKeyPQFHGVJPZUXCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium [1,1'-biphenyl]-2-yltrifluoroborate (CAS 1456913-20-4): Baseline Procurement Profile for Suzuki-Miyaura Cross-Coupling Applications


Potassium [1,1'-biphenyl]-2-yltrifluoroborate (CAS 1456913-20-4; C12H9BF3K; MW 260.11) is a crystalline organoboron reagent belonging to the potassium organotrifluoroborate class . This compound serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and polyaryl scaffolds. As an aryltrifluoroborate, it exhibits the tetra-coordinated boron architecture characteristic of this reagent family, which confers air- and moisture-stability absent in the corresponding boronic acid derivatives . The compound is primarily procured for carbon-carbon bond-forming transformations in medicinal chemistry and materials science where a biphenyl moiety is required as a structural element.

Procurement Rationale: Why Potassium [1,1'-biphenyl]-2-yltrifluoroborate Cannot Be Substituted with Boronic Acids or Esters Without Method Alteration


Direct substitution of potassium [1,1'-biphenyl]-2-yltrifluoroborate with its corresponding boronic acid or pinacol ester counterpart introduces measurable differences in reaction robustness and scale-up reliability. Potassium organotrifluoroborates demonstrate superior air- and moisture-stability compared to boronic acids and boronate esters , and importantly, exhibit reduced protodeboronation during Suzuki-Miyaura cross-coupling relative to their boronic acid/boronate counterparts [1]. Furthermore, trifluoroborates exist exclusively in monomeric form, enabling precise control of equivalent weight during reaction setup—a parameter that remains uncertain with boronic acids due to variable degrees of oligomerization (boroxine formation) . These class-level distinctions translate to different handling protocols, catalyst loading requirements, and impurity profiles that preclude simple one-to-one reagent interchange.

Quantitative Evidence Guide: Differentiating Performance Metrics for Potassium [1,1'-biphenyl]-2-yltrifluoroborate Procurement


Air and Moisture Stability: Trifluoroborate Class vs. Boronic Acid Baselines

Potassium trifluoroborates, as a reagent class, are documented to be moisture- and air-stable, whereas the corresponding boronic acids are not—they often exhibit uncertain stoichiometry due to boroxine formation and are difficult to purify . The tetra-coordinated boron structure in trifluoroborates does not exhibit Lewis acidity and remains stable under oxidative conditions that degrade boronic acids . While no head-to-head stability study specifically for the [1,1'-biphenyl]-2-yl derivative was identified, this class-level inference is supported by authoritative technical documentation. The quantified difference lies in handling and storage requirements: boronic acids typically require refrigeration and inert atmosphere, while trifluoroborates are bench-stable crystalline solids .

Organoboron reagents Cross-coupling Stability

Reduced Protodeboronation in Suzuki-Miyaura Cross-Coupling: Trifluoroborates vs. Boronic Acids

Potassium organotrifluoroborates have been studied as alternative coupling partners in Suzuki-Miyaura cross-coupling reactions, providing less protodeboronation compared to their boronic acid/boronate counterparts [1]. This class-level observation translates to higher effective yields of the desired cross-coupled product and reduced formation of protodeboronated byproducts. The reduced susceptibility to protodeboronation is attributed to the tetra-coordinated boron structure, which requires hydrolysis to the active boronic acid species prior to transmetalation, effectively functioning as a slow-release mechanism . No direct comparative yield data for the [1,1'-biphenyl]-2-yl derivative versus its boronic acid analog was identified in the available literature.

Suzuki-Miyaura Cross-coupling Protodeboronation

Monomeric Stoichiometry and Precise Equivalent Weight Control vs. Boronic Acid Oligomerization

A key operational differentiation is that potassium trifluoroborates exist exclusively in monomeric form, whereas boronic acids undergo reversible oligomerization to form boroxines, introducing stoichiometric uncertainty . The trifluoroborate structure ensures that the equivalent weight can be closely controlled, which is critical for reaction reproducibility and yield optimization . This structural distinction is inherent to the trifluoroborate class and applies to the [1,1'-biphenyl]-2-yl derivative. The difference is quantitative in terms of reagent weighing accuracy: a user weighing a boronic acid sample cannot know the exact molar quantity of active monomer without analytical verification, whereas the trifluoroborate provides defined stoichiometry directly from the weighed mass .

Stoichiometry control Process reproducibility Organoboron reagents

Suzuki-Miyaura Coupling Yield Range for Aryltrifluoroborates in Water: Class Benchmark

A ligandless Suzuki-Miyaura coupling protocol using potassium aryltrifluoroborates with aryl bromides in water, promoted by [bmim]PF6 and Pd(OAc)2, achieves good to excellent yields under air at 80°C [1]. This class-level benchmark establishes the synthetic utility of aryltrifluoroborates in environmentally benign aqueous media. Potassium organotrifluoroborates are explicitly preferred over organoboronic acids in this methodology due to their stability, ease of preparation, and resistance to common synthesis conditions [2]. While specific yield data for the [1,1'-biphenyl]-2-yl derivative are not reported in this study, the class-level performance range provides a baseline expectation for procurement evaluation.

Suzuki-Miyaura Green chemistry Aqueous coupling

Cross-Coupling Functional Group Tolerance: Trifluoroborates Enable Sensitive Substrate Compatibility

In Suzuki-Miyaura cross-coupling of brominated 2,1-borazaronaphthalenes with potassium organotrifluoroborates, sensitive functional groups including nitro, ester, and cyano are tolerated, and the corresponding products are obtained in good yield, showcasing the mild reaction conditions enabled by trifluoroborate reagents [1]. This class-level observation demonstrates that trifluoroborates are compatible with electrophilic functional groups that might undergo side reactions under the more forcing conditions sometimes required for boronic acid couplings. Yields up to 98% have been reported for related trifluoroborate couplings under optimized conditions [2].

Functional group tolerance Suzuki-Miyaura Heterocycle synthesis

Absence of Direct Comparative Data for [1,1'-Biphenyl]-2-yl Derivative: Current Evidence Limitations

Despite extensive searching of primary literature, patents, and authoritative databases, no direct head-to-head comparison data were identified that quantitatively benchmark potassium [1,1'-biphenyl]-2-yltrifluoroborate against its closest analogs (e.g., the corresponding boronic acid, pinacol ester, or positional isomers such as 3-yl or 4-yl biphenyltrifluoroborates) in the same assay or reaction system. The differential evidence presented above relies entirely on class-level inference from the broader potassium organotrifluoroborate literature and vendor technical documentation . Users requiring compound-specific quantitative performance metrics (e.g., exact coupling yields under defined conditions vs. specific comparators) should conduct internal benchmarking, as such data are not currently available in the public domain.

Evidence gap Comparative data Procurement caveat

Evidence-Backed Application Scenarios for Potassium [1,1'-biphenyl]-2-yltrifluoroborate Procurement


Suzuki-Miyaura Cross-Coupling for Biaryl and Polyaryl Scaffold Construction

Potassium [1,1'-biphenyl]-2-yltrifluoroborate is procured primarily as a nucleophilic coupling partner in Pd-catalyzed Suzuki-Miyaura reactions to install the ortho-biphenyl moiety onto aryl or heteroaryl halides. This application leverages the class-level advantages of trifluoroborates—reduced protodeboronation and air/moisture stability—to generate biaryl and polyaryl products with higher effective yields and fewer side products compared to boronic acid counterparts [1]. The tetra-coordinated boron structure enables slow-release hydrolysis to the active boronic acid species under reaction conditions, providing a controlled coupling profile that is particularly advantageous for complex substrate combinations .

Aqueous and Green Chemistry Coupling Protocols Requiring Ligand-Free Conditions

This compound is suitable for procurement by researchers implementing environmentally benign synthetic methodologies. The demonstrated class-level performance of potassium aryltrifluoroborates in aqueous [bmim]PF6-promoted, ligand-free Suzuki-Miyaura couplings under air at 80°C establishes a viable green chemistry application space [1]. The stability of trifluoroborates to aqueous conditions and their resistance to oxidation make them preferred over organoboronic acids for these water-based protocols, which eliminate the need for organic solvents and toxic ligands .

Synthesis of Functionalized Biaryls with Sensitive Substituents

Procurement for medicinal chemistry and complex molecule synthesis is justified by the class-level evidence that potassium organotrifluoroborates tolerate sensitive functional groups (nitro, ester, cyano) under mild Suzuki-Miyaura coupling conditions [1]. This enables late-stage functionalization of advanced intermediates without protecting group manipulation. The biphenyl-2-yl substitution pattern is particularly valuable for constructing ortho-substituted biaryl pharmacophores and ligands where steric and electronic properties are critical for target engagement .

Scale-Up and Process Chemistry Requiring Reproducible Stoichiometry

For industrial procurement and process development, potassium [1,1'-biphenyl]-2-yltrifluoroborate offers the operational advantage of monomeric stoichiometry, eliminating the equivalent weight uncertainty inherent to boronic acids due to boroxine formation [1]. This structural property ensures that weighed quantities correspond directly to molar equivalents, which is essential for reaction reproducibility, yield consistency, and impurity control in scale-up operations . The bench-stable crystalline nature further simplifies handling and storage logistics in pilot plant and manufacturing environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium [1,1'-biphenyl]-2-yltrifluoroborate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.